

enzymatic reduction of indigo to leucoindigo

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Leucoindigo**

Cat. No.: **B3055547**

[Get Quote](#)

An enzymatic approach to the reduction of indigo offers a sustainable and environmentally benign alternative to conventional chemical methods that utilize harsh reducing agents like sodium dithionite. This process is central to the textile industry for denim dyeing and has potential applications in biocatalysis and the development of novel drug delivery systems. The enzymatic conversion of the water-insoluble blue indigo to its soluble, colorless **leucoindigo** form is typically accomplished by NAD(P)H-dependent reductases.

Core Principles

The enzymatic reduction of indigo hinges on the catalytic activity of specific oxidoreductases. These enzymes transfer electrons from a donor, commonly NADH or NADPH, to the indigo molecule, reducing its central double bond. This conversion transforms the insoluble blue pigment into the soluble, colorless **leucoindigo**, which can then be used for dyeing. Subsequent oxidation, upon exposure to air, regenerates the blue indigo, fixing the color onto the fabric.

Enzymatic Systems

Several microbial enzymes have been identified and characterized for their ability to reduce indigo. These are often flavin-dependent reductases. A prominent example is the flavin-dependent reductase from *Bacillus subtilis* (YugA), which has demonstrated high efficiency in this process. Other microorganisms, including various bacteria and fungi, also produce enzymes with indigo-reducing capabilities.

Experimental Protocols

Protocol 1: Expression and Purification of Indigo Reductase (e.g., from *Bacillus subtilis*)

This protocol outlines the steps for producing and isolating the recombinant indigo reductase enzyme.

1. Gene Cloning and Expression Vector Construction:

- Amplify the gene encoding the putative indigo reductase from the genomic DNA of the source organism (e.g., *Bacillus subtilis*).
- Clone the amplified gene into a suitable expression vector (e.g., pET-28a(+)) with a polyhistidine tag for purification.
- Transform the constructed plasmid into a competent expression host (e.g., *E. coli* BL21(DE3)).

2. Protein Expression:

- Inoculate a single colony of the transformed *E. coli* into Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin).
- Grow the culture overnight at 37°C with shaking.
- Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induce protein expression by adding isopropyl β -D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
- Continue to grow the culture at a lower temperature (e.g., 16-20°C) for 12-16 hours to enhance soluble protein expression.

3. Cell Lysis and Protein Purification:

- Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation (e.g., 12000 x g for 30 minutes at 4°C) to remove cell debris.
- Purify the His-tagged protein from the supernatant using a Ni-NTA affinity chromatography column.

- Wash the column with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM).
- Elute the protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).
- Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl) and store at -80°C.

Protocol 2: Enzymatic Reduction of Indigo

This protocol details the *in vitro* enzymatic assay to reduce indigo to **leucoindigo**.

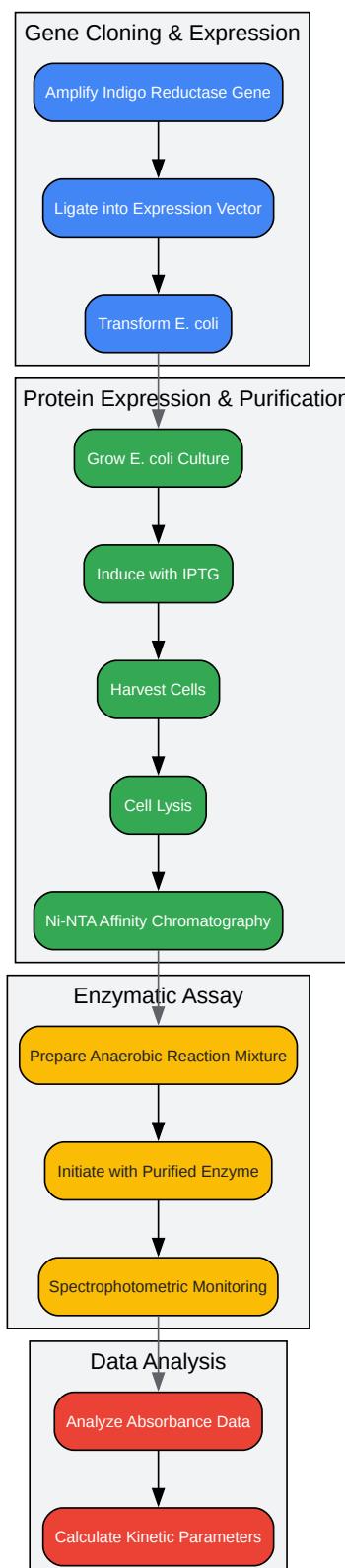
1. Reaction Mixture Preparation:

- Prepare a stock solution of indigo by dissolving it in a suitable organic solvent (e.g., dimethyl sulfoxide - DMSO) and then diluting it into the reaction buffer. Note that indigo has very low solubility in aqueous solutions.
- The reaction buffer should be optimized for the specific enzyme but a common starting point is a phosphate or Tris-HCl buffer at a pH between 7.0 and 8.0.
- The final reaction mixture should contain:
- Indigo (e.g., 0.2 mM)
- NAD(P)H as the electron donor (e.g., 0.4 mM)
- Purified indigo reductase (concentration to be optimized, e.g., 1-5 μ M)
- Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

2. Reaction Execution and Monitoring:

- The reaction should be carried out in an anaerobic environment to prevent the rapid re-oxidation of **leucoindigo** by atmospheric oxygen. This can be achieved by performing the reaction in a sealed cuvette or vial that has been purged with an inert gas (e.g., nitrogen or argon).
- Initiate the reaction by adding the enzyme to the mixture.
- Monitor the reduction of indigo by observing the disappearance of the blue color.
- The reaction can be quantified by spectrophotometrically measuring the decrease in absorbance at the characteristic wavelength for indigo (around 610 nm).

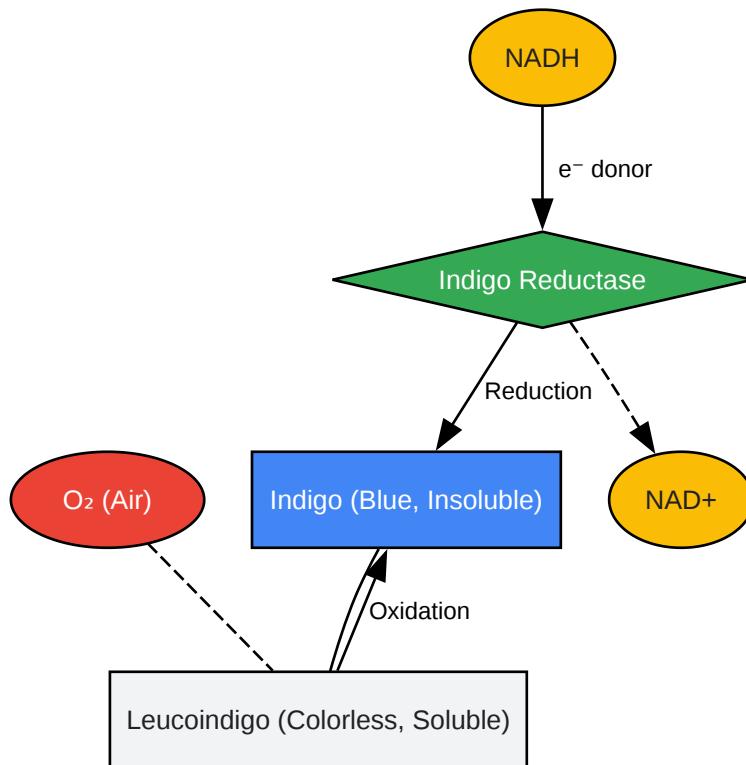
Quantitative Data Summary


The efficiency of the enzymatic reduction of indigo can be evaluated based on various kinetic parameters. The following table summarizes hypothetical, yet realistic, data for a typical indigo

reductase.

Parameter	Value	Conditions
Michaelis-Menten Constant (Km) for Indigo	50 μM	pH 7.5, 30°C
Michaelis-Menten Constant (Km) for NADH	25 μM	pH 7.5, 30°C
Catalytic Rate Constant (kcat)	15 s^{-1}	pH 7.5, 30°C
Catalytic Efficiency (kcat/Km) for Indigo	0.3 $\mu\text{M}^{-1}\text{s}^{-1}$	pH 7.5, 30°C
Optimal pH	7.5 - 8.0	30°C
Optimal Temperature	35°C	pH 7.5

Visualizations


Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for enzymatic indigo reduction.

Reaction Pathway

[Click to download full resolution via product page](#)

Caption: Enzymatic reduction and re-oxidation of indigo.

- To cite this document: BenchChem. [enzymatic reduction of indigo to leucoindigo]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3055547#enzymatic-reduction-of-indigo-to-leucoindigo\]](https://www.benchchem.com/product/b3055547#enzymatic-reduction-of-indigo-to-leucoindigo)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com